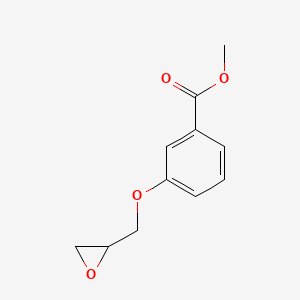
Methyl 3-(oxiran-2-ylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid and contains an epoxide group, which is a three-membered cyclic ether
Preparation Methods
Methyl 3-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 3-hydroxybenzoate with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.
Chemical Reactions Analysis
Methyl 3-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(oxiran-2-ylmethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Mechanism of Action
The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)benzoate involves the reactivity of the epoxide group. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl 3-(oxiran-2-ylmethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 3-(oxiran-2-ylmethoxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group, which affects its reactivity and applications.
4-(oxiran-2-ylmethoxy)benzoic acid: Similar to this compound but with the epoxide group in a different position on the benzene ring.
2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: A more complex compound with two epoxide groups and a different molecular structure.
These compounds share some chemical properties due to the presence of the epoxide group but differ in their reactivity and applications based on their specific structures.
Biological Activity
Methyl 3-(oxiran-2-ylmethoxy)benzoate is an organic compound featuring an epoxide group, which contributes to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
This compound possesses a unique structure that includes:
- Epoxide Group : This highly reactive three-membered ring can interact with nucleophilic sites in biological macromolecules.
- Methoxy Group : Enhances solubility and stability in various solvents.
The molecular formula is C10H10O3, with a molecular weight of approximately 178.19 g/mol.
The biological activity of this compound primarily stems from its epoxide functionality. The mechanism involves:
- Covalent Bond Formation : The epoxide can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their functions.
- Reactivity Modulation : The presence of the methoxy group influences the electronic properties, enhancing interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. It has shown promise in inhibiting cell proliferation in several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
Case Studies
-
Study on Antimicrobial Activity
- A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial growth, highlighting its potential for therapeutic applications .
- Anticancer Research
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies indicate that the compound can cause skin irritation and eye damage at high concentrations .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)8-3-2-4-9(5-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
NLGAZNQSUHYNGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















